![molecular formula C11H16O4 B2805267 2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid CAS No. 2116201-81-9](/img/structure/B2805267.png)

2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid is a chemical compound with the CAS Number: 2116201-81-9 . It has a molecular weight of 212.25 . The compound is in the form of an oil and is stored at a temperature of 4°C .

Synthesis Analysis

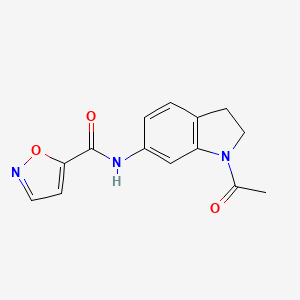

The synthesis of compounds similar to 2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid, such as 2-azaspiro[3.3]heptane-derived amino acids, has been reported . The four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis

The InChI code for 2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid is 1S/C11H16O4/c1-2-15-9(14)11(8(12)13)6-10(7-11)4-3-5-10/h2-7H2,1H3,(H,12,13) . This code provides a specific string of characters that represents the molecular structure of the compound.It is stored at a temperature of 4°C . The compound has a molecular weight of 212.25 .

Aplicaciones Científicas De Investigación

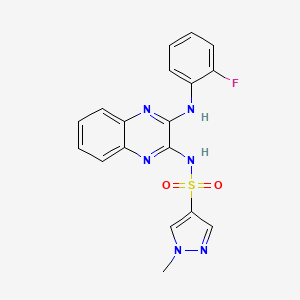

Synthesis and Chemical Properties

Research in synthetic chemistry has explored derivatives of 2-ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid for their potential applications in creating novel compounds with unique conformational structures. These compounds include conformationally restricted cyclopropane amino acids and spiro-linked amino acids, which serve as rigid analogues of γ-aminobutyric acid and glutamic acid, respectively. These analogues are synthesized to study their chemical properties and potential interactions with biological systems, particularly for mechanistic studies or the systematic search for biologically active compounds (Yashin et al., 2015); (Yashin et al., 2019).

Applications in Medicinal Chemistry and Drug Design

The spiro[3.3]heptane scaffold, a core structure in 2-ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid derivatives, has been utilized in the synthesis of fluorinated building blocks. These compounds are notable for their three-dimensional shape and unique pattern of fluorine substitution, offering promising avenues in medicinal chemistry and drug design. The potential of these fluorinated analogs lies in their ability to interact specifically with biological targets, highlighting the importance of the spiro[3.3]heptane scaffold in developing new therapeutic agents (Chernykh et al., 2016).

Structural and Conformational Studies

Conformationally restricted analogues based on the spiro[3.3]heptane skeleton, including those related to 2-ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid, have been synthesized to probe the topologies of different glutamate receptors. These analogues provide a framework for understanding how the spatial arrangement of functional groups affects receptor binding and activation, contributing to the design of more selective and effective therapeutic agents (Radchenko et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

2-ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-2-15-9(14)11(8(12)13)6-10(7-11)4-3-5-10/h2-7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERXLPFYYYKBMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC2(C1)CCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-3-(2-methylallyl)-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805187.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2805189.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2805194.png)

![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol](/img/structure/B2805201.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2805204.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2805207.png)